tert-butyl N-(2-hydroxyethyl)-N-(piperidin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(2-hydroxyethyl)-N-(piperidin-3-yl)carbamate: . This compound is characterized by its molecular structure, which includes a tert-butyl group, a hydroxyethyl group, and a piperidin-3-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-hydroxyethyl)-N-(piperidin-3-yl)carbamate typically involves the reaction of piperidin-3-ylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature.
Industrial Production Methods
In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(2-hydroxyethyl)-N-(piperidin-3-yl)carbamate: can undergo various chemical reactions, including:
Oxidation: : The hydroxyethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: : The compound can be reduced to remove the tert-butyl protecting group.
Substitution: : The piperidin-3-yl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: : Nucleophiles like sodium azide (NaN₃) can be employed in substitution reactions.
Major Products Formed
Oxidation: : Aldehydes, carboxylic acids.
Reduction: : Deprotected amine derivatives.
Substitution: : Azides, halides.
Scientific Research Applications
Tert-butyl N-(2-hydroxyethyl)-N-(piperidin-3-yl)carbamate: has several scientific research applications:
Chemistry: : It can be used as a protecting group in organic synthesis to prevent unwanted reactions at specific sites.
Biology: : The compound can be utilized in the study of enzyme inhibitors and receptor binding assays.
Industry: : It can be used as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism by which tert-butyl N-(2-hydroxyethyl)-N-(piperidin-3-yl)carbamate exerts its effects involves its interaction with molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with enzymes or receptors, while the piperidin-3-yl group can interact with nucleophilic sites on target molecules.
Comparison with Similar Compounds
Tert-butyl N-(2-hydroxyethyl)-N-(piperidin-3-yl)carbamate: is unique due to its specific combination of functional groups. Similar compounds include:
Tert-butyl N-(2-hydroxyethyl)carbamate: : Lacks the piperidin-3-yl group.
Tert-butyl N,N-bis(2-hydroxyethyl)carbamate: : Contains two hydroxyethyl groups instead of one.
This compound .
Properties
IUPAC Name |
tert-butyl N-(2-hydroxyethyl)-N-piperidin-3-ylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)14(7-8-15)10-5-4-6-13-9-10/h10,13,15H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBBFJQLZMXRSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCO)C1CCCNC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2060026-70-0 |
Source
|
Record name | tert-butyl N-(2-hydroxyethyl)-N-(piperidin-3-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.